"2-(4-Aminophenoxy)benzamide" CAS number and properties
"2-(4-Aminophenoxy)benzamide" CAS number and properties
An In-depth Technical Guide to 2-(4-Aminophenoxy)benzamide: Properties, Synthesis, and Potential Applications
Abstract
2-(4-Aminophenoxy)benzamide is a synthetic organic compound featuring a diaryl ether linkage, which connects a benzamide moiety to an aniline fragment. This unique structural arrangement makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The benzamide group is a well-established pharmacophore found in numerous therapeutic agents, while the aminophenoxy motif is present in various biologically active molecules. This guide provides a comprehensive technical overview of 2-(4-Aminophenoxy)benzamide, including its chemical identity, predicted physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its potential applications grounded in the established bioactivity of structurally related compounds. This document is intended to serve as a foundational resource for scientists engaged in drug discovery and chemical synthesis.
Chemical Identity and Physicochemical Properties
Precise identification is critical for any chemical entity. 2-(4-Aminophenoxy)benzamide is registered under CAS Number 307308-74-3.[1][2] While experimental data for this specific compound is not widely published, its core properties can be predicted using computational models, which are invaluable for guiding experimental design.
Chemical Structure:
Caption: Potential research applications derived from the core scaffold.
Safety and Handling
No specific safety data sheet (SDS) is available for 2-(4-Aminophenoxy)benzamide. Therefore, it must be handled with the caution appropriate for a novel chemical of unknown toxicity. The hazards can be inferred from related benzamide compounds.
[3]Table 2: General Hazards of the Benzamide Chemical Class
| Hazard Type | GHS Statement | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
| Mutagenicity | H341: Suspected of causing genetic defects (for Benzamide) | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. |
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Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-(4-Aminophenoxy)benzamide is a chemical scaffold with considerable untapped potential. While experimental data remains limited, its constituent parts—the benzamide and aminophenoxy motifs—are well-represented in a multitude of bioactive compounds. The synthetic route outlined in this guide provides a logical and robust method for its preparation, enabling further investigation. Future research should focus on the synthesis of analog libraries and their systematic screening in biological assays to uncover potential applications in oncology, infectious disease, and agrochemicals.
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